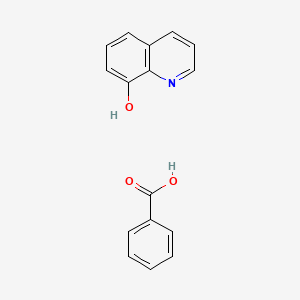

Oxine benzoate

Description

The exact mass of the compound Benzoic acid, compd. with 8-quinolinol (1:1) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3906. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzoic acid;quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO.C7H6O2/c11-8-5-1-3-7-4-2-6-10-9(7)8;8-7(9)6-4-2-1-3-5-6/h1-6,11H;1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMABFPLCIQGMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.C1=CC2=C(C(=C1)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058465 | |

| Record name | 8-Hydroxyquinoline benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7091-57-8 | |

| Record name | 8-Quinolinol, benzoate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7091-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxyquinoline benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007091578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxine benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Hydroxyquinoline benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, compound with quinolin-8-ol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYQUINOLINE BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK0R0S2J33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical properties of Oxine benzoate?

An In-Depth Technical Guide to the Chemical Properties of Oxine Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of this compound, also known as 8-Quinolinol benzoate or 8-hydroxyquinoline benzoate. This document collates available data on its physicochemical, spectroscopic, and stability properties, and details its proposed mechanism of action as an antifungal agent. While specific experimental data for this compound is limited in publicly accessible literature, this guide supplements available information with data from closely related compounds, such as 8-hydroxyquinoline and its derivatives, to provide a thorough understanding of its chemical profile.

Physicochemical Properties

This compound is the salt formed from the reaction of 8-hydroxyquinoline, a heterocyclic phenol, and benzoic acid, an aromatic carboxylic acid.[1] Its chemical structure combines the properties of both parent molecules, influencing its physical and chemical behavior.

General and Computed Properties

A summary of the general and computationally predicted physicochemical properties of this compound is presented in Table 1. These values are useful for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃NO₃ | [2] |

| Molecular Weight | 267.28 g/mol | [3] |

| CAS Number | 7091-57-8 | [2] |

| IUPAC Name | benzoic acid;quinolin-8-ol | [2] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)O.C1=CC2=C(C(=C1)O)N=CC=C2 | [2] |

| Vapor Pressure | 0.00508 mmHg at 25°C | [4] |

| Boiling Point | 267°C at 760 mmHg | [4] |

| Flash Point | 143.1°C | [4] |

| LogP | 3.325 | [4] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 1 | [2] |

Solubility

Qualitative descriptions indicate that this compound is soluble in alcohol, ether, and carbon disulfide.[5] The parent compound, 8-hydroxyquinoline, is soluble in organic solvents like ethanol and methanol but has limited solubility in water, a characteristic attributed to its hydrophobic aromatic structure.[6] The solubility of 8-hydroxyquinoline is also pH-dependent, with increased solubility in acidic conditions due to the protonation of the hydroxyl group.[6] It is expected that this compound would exhibit a similar solubility profile.

Melting Point

A standard method for determining the melting point of a crystalline solid like this compound is the capillary method.[7]

-

Sample Preparation: A small amount of the dry, crystalline this compound is placed in a thin-walled capillary tube, sealed at one end. The tube is tapped gently to pack the sample to a height of about 3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, in close proximity to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2°C per minute) for a more accurate measurement.

-

Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid has turned into a clear liquid (completion of melting) are recorded. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.[7]

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and characterization of a compound. While specific spectra for this compound are not widely published, the expected spectral features can be inferred from its constituent parts, 8-hydroxyquinoline and benzoic acid, and from closely related compounds.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of a compound provides information about its electronic transitions. The parent 8-hydroxyquinoline exhibits absorption bands that are influenced by the solvent.[8] For instance, in methanol, 8-hydroxyquinoline shows absorption maxima.[9] Benzoic acid has a characteristic UV absorption band around 221 nm.[10] The UV-Vis spectrum of this compound is expected to be a composite of these, likely showing multiple bands corresponding to the π-π* transitions within the quinoline and benzene ring systems.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent, such as ethanol or methanol. The concentration is adjusted to ensure that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

-

Measurement: The UV-Vis spectrum is recorded over a wavelength range of approximately 200-800 nm using a dual-beam spectrophotometer, with the pure solvent used as a reference.

-

Analysis: The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values (ε) are determined.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic peaks from both the 8-hydroxyquinoline and benzoate moieties. For a related compound, 8-hydroxy quinoline nitrobenzoate, characteristic peaks include O-H stretching (~3385 cm⁻¹), aromatic C-H stretching (~3076 cm⁻¹), C=O stretching from the carboxyl group (~1716 cm⁻¹), and C=N ring stretching (~1601 cm⁻¹).[11]

-

Sample Preparation: A small amount of dry this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Pellet Formation: The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.

-

Measurement: The FTIR spectrum is recorded using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded for background correction.

-

Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.

-

¹H NMR: The ¹H NMR spectrum of this compound would show signals for the aromatic protons of both the quinoline and benzoate rings. The chemical shifts of the quinoline protons would be influenced by the benzoate group.

-

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the benzoate group.

-

Sample Preparation: A small amount of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Measurement: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Various 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the complete assignment of signals.

-

Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to elucidate the structure of the molecule.

Stability

The stability of a compound under various conditions is a critical parameter, particularly for drug development.

Hydrolytic Stability

The hydrolytic stability of esters is pH-dependent. While specific data for this compound is not available, studies on other benzoic acid esters show that their stability is influenced by both electronic and steric factors.[14] The hydrolysis of esters can be investigated following standard guidelines such as OECD Test Guideline 111.[15]

-

Sample Preparation: Solutions of this compound are prepared in sterile aqueous buffer solutions at different pH values (e.g., 4, 7, and 9).

-

Incubation: The solutions are incubated at a constant temperature (e.g., 50°C for a preliminary test) in the dark.

-

Analysis: Aliquots are taken at various time points and analyzed by a suitable analytical method, such as HPLC, to determine the concentration of the remaining this compound and the formation of any degradation products.

-

Data Evaluation: The rate of hydrolysis and the half-life of the compound at each pH are calculated.

Thermal Stability

Thermogravimetric analysis (TGA) is a standard technique for evaluating the thermal stability of a compound.[16] It measures the change in mass of a sample as a function of temperature.

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in a TGA sample pan.

-

Measurement: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min). The mass of the sample is continuously monitored as the temperature increases.

-

Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature at which maximum mass loss occurs.

Photostability

The photostability of a compound is its ability to withstand exposure to light without undergoing degradation. Photostability testing is crucial for drug substances and products and is typically carried out according to ICH guidelines (Q1B).[17][18]

-

Sample Preparation: Samples of this compound, both as a solid and in solution, are exposed to a light source that provides a specified overall illumination (e.g., not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (e.g., not less than 200 watt-hours/square meter).

-

Control Samples: Dark control samples are stored under the same conditions but protected from light to separate light-induced changes from thermal effects.

-

Analysis: After exposure, the samples are analyzed for any changes in physical properties (e.g., appearance, color) and for the formation of degradation products using a suitable analytical method like HPLC.

Mechanism of Antifungal Action

8-hydroxyquinoline and its derivatives are known for their broad-spectrum antifungal activity.[19] The primary mechanism of action involves the disruption of the fungal cell wall and plasma membrane.[20]

Fungal Cell Wall and Membrane Disruption

Studies on various fungal species, including Candida and dermatophytes, have shown that 8-hydroxyquinoline derivatives cause significant damage to the fungal cell envelope.[20]

-

Cell Wall Damage: Sorbitol protection assays have demonstrated that these compounds target the fungal cell wall. In the presence of an osmotic stabilizer like sorbitol, the minimum inhibitory concentration (MIC) of the compounds increases, indicating that they compromise the structural integrity of the cell wall.[20]

-

Membrane Permeabilization: These compounds also disrupt the fungal plasma membrane, leading to the leakage of intracellular components. This is evidenced by an increase in the absorbance of 260 nm-absorbing materials (indicative of nucleic acids) in the culture medium following treatment.[20]

-

Morphological Changes: Scanning electron microscopy (SEM) studies have revealed significant morphological alterations in fungal cells treated with 8-hydroxyquinoline derivatives, including cell shrinkage, surface roughness, and the inhibition of hyphal formation in dimorphic fungi like Candida albicans.[1]

The proposed sequence of events in the antifungal action of this compound is illustrated in the following diagram:

Caption: Proposed mechanism of antifungal action of this compound.

Experimental Workflow for Characterization

A logical workflow for the comprehensive chemical characterization of this compound is outlined below. This workflow ensures a systematic approach, starting from basic identification and purity assessment to detailed structural and stability analysis.

References

- 1. A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class [mdpi.com]

- 2. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate [scirp.org]

- 5. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. [PDF] Evaluation of 8‐Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design | Semantic Scholar [semanticscholar.org]

- 8. oecd.org [oecd.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Design, Synthesis, and Antifungal Evaluation of 8-Hydroxyquinoline Metal Complexes against Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 12. etamu.edu [etamu.edu]

- 13. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ikev.org [ikev.org]

- 15. researchgate.net [researchgate.net]

- 16. biobostonconsulting.com [biobostonconsulting.com]

- 17. siesascs.edu.in [siesascs.edu.in]

- 18. database.ich.org [database.ich.org]

- 19. ema.europa.eu [ema.europa.eu]

- 20. rsc.org [rsc.org]

An In-depth Technical Guide to the Fungicidal Mechanism of Action of Oxyquinoline Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyquinoline benzoate, a compound that combines the potent metal-chelating properties of 8-hydroxyquinoline (oxine) with the pH-modulating and metabolic inhibitory effects of benzoic acid, represents a multifaceted fungicide. This technical guide delineates the core mechanisms through which oxyquinoline benzoate exerts its antifungal activity. The primary mode of action for the 8-hydroxyquinoline moiety is the chelation of essential metal ions, which act as cofactors for numerous fungal enzymes, thereby disrupting critical metabolic pathways. Concurrently, the benzoate component penetrates the fungal cell in its undissociated form, leading to intracellular acidification. This lowered pH inhibits key glycolytic enzymes, such as phosphofructokinase, resulting in diminished ATP production and cessation of growth. This dual-pronged attack on fungal viability, targeting both metallic enzyme function and energy metabolism, makes oxyquinoline benzoate an effective fungicidal agent. This guide provides a comprehensive overview of these mechanisms, supported by quantitative efficacy data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: A Dual-Threat Approach

The fungicidal activity of oxyquinoline benzoate is not predicated on a single mode of action but rather on the synergistic or additive effects of its two constituent components: 8-hydroxyquinoline (oxine) and benzoate.

8-Hydroxyquinoline: Disruption of Metalloenzyme Function via Chelation

The 8-hydroxyquinoline (8-HQ) core is a powerful lipophilic metal chelator.[1][2][3] Metal ions such as iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺) are indispensable cofactors for a multitude of fungal enzymes that are critical for cellular respiration, DNA replication, and detoxification of reactive oxygen species.[4][5]

The mechanism proceeds as follows:

-

Cellular Penetration: As a lipophilic molecule, 8-HQ readily crosses the fungal cell membrane.

-

Metal Chelation: Once inside the cell, 8-HQ binds to intracellular metal ions, forming stable complexes.[2]

-

Enzyme Inhibition: This sequestration of essential metal cofactors effectively inactivates numerous metalloenzymes.[4][6] The charged 8-HQ-metal complex can also bind to and block metal-binding sites on enzymes.[2] This leads to a cascade of metabolic failures, ultimately resulting in fungal cell death.

Benzoate: Intracellular Acidification and Glycolysis Inhibition

The benzoate component of the molecule provides a distinct, yet complementary, antifungal mechanism. This action is particularly effective in acidic to neutral environments where a portion of the benzoic acid is in its undissociated, lipid-soluble form.

The mechanism is understood to be:

-

Entry into the Cell: Undissociated benzoic acid diffuses across the fungal cell membrane.[7][8]

-

Intracellular pH Reduction: Once inside the more neutral pH of the cytoplasm, the benzoic acid dissociates, releasing a proton (H⁺) and lowering the intracellular pH.[7][8]

-

Enzyme Inhibition: This acidification creates an environment that is suboptimal for many cellular processes. Notably, it has been demonstrated to inhibit phosphofructokinase, a key regulatory enzyme in the glycolytic pathway.[7][8]

-

ATP Depletion: The inhibition of glycolysis leads to a reduction in ATP synthesis, starving the fungus of the energy required for growth and maintenance.[7][8]

The following diagram illustrates the dual mechanisms of action of oxyquinoline benzoate.

Potential for Cell Wall and Membrane Disruption

In addition to the primary mechanisms, studies on 8-hydroxyquinoline derivatives suggest that they may also contribute to the disruption of the fungal cell wall and membrane integrity.[9] This can lead to increased cellular permeability and leakage of essential intracellular components, further contributing to the fungicidal effect. While direct binding to ergosterol has been shown to be unlikely, the overall stress placed on the cell's metabolic systems can have secondary effects on the maintenance and integrity of these crucial cellular barriers.[9]

Quantitative Data on Antifungal Efficacy

The efficacy of 8-hydroxyquinoline and its derivatives has been quantified against a range of fungal species. The following tables summarize Minimum Inhibitory Concentration (MIC) and 50% Effective Concentration (EC₅₀) values from various studies. It is important to note that much of the available data is for 8-hydroxyquinoline or its derivatives other than the benzoate salt.

Table 1: Minimum Inhibitory Concentration (MIC) of 8-Hydroxyquinoline Derivatives against Various Fungi

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| Clioquinol | Candida albicans | 0.250 | [9] |

| 8-hydroxy-5-quinolinesulfonic acid | Candida albicans | 64 | [9] |

| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | Candida albicans | 32 | [9] |

| 8-Hydroxyquinoline (PH265) | Candida auris | 1 | [10] |

| 8-Hydroxyquinoline (PH276) | Candida auris | 8 | [10] |

| 8-Hydroxyquinoline (PH265) | Cryptococcus neoformans | 0.5 - 1 | [10] |

| 8-Hydroxyquinoline (PH276) | Cryptococcus neoformans | 0.5 - 4 | [10] |

| 8-Hydroxyquinoline derivative (PH151) | Candida spp. | 1.0 - 16.0 | [11] |

| Sodium Benzoate | Aspergillus niger | 1000 | [1] |

| Sodium Benzoate | Penicillium spp. | 1000 | [1] |

Table 2: EC₅₀ Values of 8-Hydroxyquinoline Metal Complexes against Phytopathogenic Fungi

| Compound | Fungal Species | EC₅₀ (µg/mL) | Reference |

| 8-HQ-Metal Complex (1e) | Sclerotinia sclerotiorum | 0.0940 | [12] |

| 8-HQ-Metal Complex (1e) | Botrytis cinerea | 0.125 | [12] |

| 8-HQ-Metal Complex (1e) | Fusarium graminearum | 2.95 | [12] |

| 8-HQ-Metal Complex (1e) | Magnaporthe oryzae | 5.96 | [12] |

Experimental Protocols

The investigation into the mechanism of action of fungicides like oxyquinoline benzoate employs a variety of established experimental protocols. Below are detailed methodologies for key assays.

Sorbitol Protection Assay (for Cell Wall Damage)

This assay determines if a compound's antifungal activity is due to targeting the fungal cell wall. Sorbitol, an osmotic protectant, can rescue cells with a compromised cell wall from lysis.[13][14][15]

Protocol:

-

Prepare Fungal Inoculum: Culture the fungal strain in an appropriate liquid medium (e.g., RPMI-1640) to the mid-logarithmic phase. Adjust the cell suspension to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Prepare Assay Plates: In a 96-well microtiter plate, prepare two sets of serial dilutions of oxyquinoline benzoate.

-

Set A: Dilute the compound in standard culture medium.

-

Set B: Dilute the compound in culture medium supplemented with 0.8 M sorbitol.

-

-

Inoculation: Add the fungal inoculum to all wells. Include control wells with no compound (with and without sorbitol) and a blank control.

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

Determine MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth compared to the compound-free control.

-

Interpretation: A significant increase (typically ≥4-fold) in the MIC value in the presence of sorbitol indicates that the compound targets the cell wall.

The workflow for the Sorbitol Protection Assay is visualized below.

Cellular Leakage Assay (for Membrane Damage)

This assay measures the leakage of intracellular components (like nucleotides, which absorb light at 260 nm) as an indicator of compromised cell membrane integrity.

Protocol:

-

Prepare Fungal Culture: Grow the fungus to the mid-logarithmic phase, then harvest the cells by centrifugation. Wash the cells with a suitable buffer (e.g., PBS).

-

Resuspend Cells: Resuspend the fungal cells in the buffer to a standardized density.

-

Treatment: Add oxyquinoline benzoate at its MIC to the cell suspension. Use an untreated cell suspension as a negative control and a known membrane-disrupting agent (e.g., SDS) as a positive control.

-

Incubation and Sampling: Incubate the suspensions at an appropriate temperature. At various time points (e.g., 0, 2, 4, 6, 24 hours), take aliquots from each suspension.

-

Separate Supernatant: Centrifuge the aliquots to pellet the fungal cells.

-

Measure Absorbance: Measure the absorbance of the supernatant at 260 nm using a spectrophotometer.

-

Interpretation: A significant increase in the absorbance at 260 nm in the treated samples compared to the negative control indicates leakage of intracellular materials and thus, membrane damage.

Conclusion

The mechanism of action of oxyquinoline benzoate as a fungicide is robust and multifaceted, primarily driven by the distinct yet complementary activities of its constituent parts. 8-hydroxyquinoline acts as a potent chelator of essential metal ions, leading to the widespread inhibition of fungal metalloenzymes and the collapse of vital metabolic processes. Simultaneously, the benzoate moiety penetrates the fungal cell and causes intracellular acidification, which in turn inhibits key enzymes in the energy-producing glycolytic pathway. This dual assault on both enzymatic function and energy metabolism, potentially augmented by secondary effects on the cell wall and membrane, makes oxyquinoline benzoate a highly effective fungicidal agent. For drug development professionals, this compound serves as an excellent model for multi-target antifungal design, a strategy that can enhance efficacy and potentially reduce the development of resistance. Further research focusing on the specific metalloenzymes most sensitive to 8-hydroxyquinoline chelation and the potential for synergistic interactions between the two active components would provide even deeper insights into its fungicidal prowess.

References

- 1. academicjournals.org [academicjournals.org]

- 2. Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones [mdpi.com]

- 4. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Studies on the mechanism of the antifungal action of benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on the mechanism of the antifungal action of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 8-Hydroxyquinoline derivative as a promising antifungal agent to combat ocular fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Antifungal Evaluation of 8-Hydroxyquinoline Metal Complexes against Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of Antifungal Activity and Mechanism of Action of Citral against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. japsonline.com [japsonline.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline benzoate, the benzoate salt of the versatile chelating agent 8-hydroxyquinoline (8-HQ), has been a subject of scientific inquiry, primarily for its potent biological activities. The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological effects, including antimicrobial, anticancer, and neuroprotective properties.[1][2] This technical guide provides an in-depth overview of the primary research applications of 8-hydroxyquinoline benzoate, with a focus on its antimicrobial effects, and explores potential applications in cancer and neuroprotection based on the activities of the parent compound and its other derivatives.

The biological activities of 8-hydroxyquinoline and its derivatives are often attributed to their ability to chelate metal ions, which are crucial for various cellular processes.[3][4] By forming stable complexes with metal ions like iron, copper, and zinc, these compounds can disrupt essential enzymatic functions in pathogens and cancer cells, and modulate metal-induced neurotoxicity.[3][4]

Antimicrobial and Antiplaque Activity

The most well-documented primary research application of 8-hydroxyquinoline benzoate is its efficacy as an antimicrobial and antiplaque agent. Early in-vitro studies have demonstrated its inhibitory effects against a range of oral microorganisms.

Quantitative Data

The antimicrobial potency of 8-hydroxyquinolyl benzoate has been quantified by determining its minimum inhibitory concentration (MIC) against various microbial genera.

| Microbial Genera | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Streptococcus | 0.98 - 62 |

| Staphylococcus | 0.98 - 62 |

| Actinomyces | 0.98 - 62 |

| Lactobacillus | 0.98 - 62 |

| Veillonella | 0.98 - 62 |

| Candida | 0.98 - 62 |

| Data from Mirth, D. B., et al. (1978).[5] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC):

A broth dilution method is typically employed to determine the MIC of 8-hydroxyquinoline benzoate against various microorganisms.

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized cell density (e.g., 10^5 to 10^6 CFU/mL).

-

Serial Dilution: 8-hydroxyquinoline benzoate is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plates are incubated under optimal conditions (e.g., 37°C for 24-48 hours for bacteria).

-

Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Antiplaque Assay:

The ability of 8-hydroxyquinoline benzoate to reduce plaque formation can be assessed using extracted human teeth.

-

Tooth Preparation: Extracted human teeth are cleaned and sterilized.

-

Treatment: The teeth are treated with a 1% solution of 8-hydroxyquinolyl benzoate for a specified duration.

-

Rinsing: The treated teeth are thoroughly rinsed with distilled water to remove any unbound compound.

-

In Vitro Plaque Formation: The teeth are then incubated in a culture of plaque-forming bacteria (e.g., Streptococcus mutans) for 48 hours.

-

Evaluation: The extent of plaque formation on the treated teeth is compared to that on untreated control teeth.[5]

Mechanism of Antimicrobial Action (Hypothesized)

The antimicrobial mechanism of 8-hydroxyquinoline derivatives is primarily linked to their metal chelating properties. By sequestering essential metal ions, they can inhibit metalloenzymes crucial for microbial survival and growth.

Caption: Metal Chelation Mechanism.

Anticancer Potential (Inferred from 8-Hydroxyquinoline Derivatives)

While specific studies on the anticancer activity of 8-hydroxyquinoline benzoate are limited, extensive research on other 8-HQ derivatives suggests its potential as an anticancer agent. A historical report noted that the federal registration for the use of 8-hydroxyquinoline benzoate in food was withdrawn in 1969 due to findings of carcinogenicity in laboratory animals after repeated doses.[6][7] However, numerous modern studies highlight the antiproliferative effects of various 8-HQ derivatives against different cancer cell lines.[1][6]

Quantitative Data from 8-Hydroxyquinoline Derivatives

The following table summarizes the cytotoxic activity of various 8-hydroxyquinoline derivatives against several human cancer cell lines, providing an indication of the potential efficacy of the 8-HQ scaffold.

| 8-HQ Derivative | Cancer Cell Line | IC₅₀ (µM) |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | 6.25 ± 0.034 |

| 8-hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5 - 25 |

| o-chloro substitution on phenyl ring of a 1,3,4-oxadiazole-triazole derivative | A-549 | 5.6 |

| Phenyl, 3,5-dimethylphenyl, 4-fluorophenyl, and 4-trifluoromethylphenyl derivatives | Selected Cancer Cell Lines | 26.30 - 63.75 |

| Data from Chan, S. H., et al. (2013)[6] and Saadeh, H. A., et al. (2020).[1] |

Experimental Protocols

MTT Assay for Cytotoxicity:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., 8-hydroxyquinoline benzoate) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Potential Anticancer Mechanisms of 8-Hydroxyquinoline Derivatives

The anticancer effects of 8-HQ derivatives are multifaceted and can involve the induction of apoptosis through various signaling pathways.

Caption: Apoptosis Induction Pathway.

Neuroprotective Potential (Inferred from 8-Hydroxyquinoline Derivatives)

The neuroprotective effects of 8-hydroxyquinoline and its derivatives, such as clioquinol, have been investigated in the context of neurodegenerative diseases like Parkinson's and Alzheimer's.[3][8] These compounds are thought to exert their effects by chelating excess metal ions that contribute to oxidative stress and protein aggregation, as well as by modulating key signaling pathways involved in neuronal survival.

Experimental Protocols

In Vitro Neuroprotection Assay (SH-SY5Y Cell Line):

The human neuroblastoma SH-SY5Y cell line is a common model for studying neurotoxicity and neuroprotection.

-

Cell Culture: SH-SY5Y cells are cultured in appropriate media.

-

Induction of Neurotoxicity: Neurotoxicity is induced using agents like 6-hydroxydopamine (6-OHDA) or MPP+, which mimic the pathology of Parkinson's disease.

-

Compound Treatment: Cells are pre-treated with or co-treated with various concentrations of the test compound (e.g., an 8-hydroxyquinoline derivative).

-

Assessment of Cell Viability: Cell viability is assessed using methods like the MTT assay.

-

Analysis of Apoptotic Markers: The expression of apoptotic markers such as caspases can be analyzed by western blotting or other immunoassays.

Neuroprotective Signaling Pathways of 8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline derivatives may confer neuroprotection by modulating signaling cascades that promote cell survival and inhibit apoptosis.

Caption: PI3K/Akt Survival Pathway.

Conclusion and Future Directions

8-Hydroxyquinoline benzoate has demonstrated clear antimicrobial and antiplaque properties in early research. While its specific roles in anticancer and neuroprotective applications remain underexplored, the extensive body of work on the 8-hydroxyquinoline scaffold provides a strong rationale for further investigation. Future research should focus on elucidating the specific mechanisms of action of the benzoate salt, conducting comprehensive in vitro and in vivo studies to evaluate its efficacy and safety in cancer and neurodegenerative disease models, and exploring potential synergistic effects with other therapeutic agents. The development of novel delivery systems could also enhance its therapeutic potential by improving bioavailability and reducing potential toxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. ams.usda.gov [ams.usda.gov]

- 8. Antifungal activity and toxicological parameters of 8-hydroxyquinoline-5-sulfonamides using alternative animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of Oxine Benzoate and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxine, also known as 8-hydroxyquinoline, and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry and materials science. Their inherent biological activities, including antimicrobial, antifungal, and anticancer properties, coupled with their unique spectroscopic characteristics, make them valuable scaffolds in drug discovery and for the development of fluorescent chemosensors. The esterification of oxine with benzoic acid and its derivatives gives rise to oxine benzoates, a subclass with modulated physicochemical and biological profiles. This technical guide provides a comprehensive overview of the spectroscopic properties of oxine benzoate and its derivatives, detailing experimental protocols and summarizing key data to facilitate research and development in this area.

Core Spectroscopic Properties

The spectroscopic signature of this compound and its derivatives is primarily dictated by the electronic interplay between the 8-hydroxyquinoline and benzoate moieties. Modifications to either of these ring systems can significantly influence the absorption, emission, and vibrational characteristics of the molecule.

UV-Vis Absorption Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectra of this compound and its derivatives are characterized by multiple absorption bands in the range of 200-450 nm. These absorptions correspond to π → π* and n → π* electronic transitions within the aromatic systems. For instance, a derivative, 8-Hydroxy Quinoline Nitrobenzoate, exhibits a lower cut-off wavelength of 453 nm.[1] The solvent environment can influence the position and intensity of these bands.

Table 1: UV-Vis Absorption Data for Oxine Derivatives

| Compound | λmax (nm) | Solvent | Reference |

| 8-Hydroxyquinoline | 242, 318 | Dioxane, Methanol | [2] |

| 8-Hydroxy Quinoline Nitrobenzoate | < 453 | Not Specified | [1] |

| (8-hydroxyquinolin-5-yl)methyl benzoate | 317 | Not Specified | [3] |

| (8-hydroxyquinolin-5-yl)methyl 4-methoxybenzoate | 316 | Not Specified | [3] |

| (8-hydroxyquinolin-5-yl)methyl 4-(trifluoromethyl)benzoate | 318 | Not Specified | [3] |

Fluorescence Spectroscopy

8-Hydroxyquinoline itself is weakly fluorescent due to excited-state intramolecular proton transfer (ESIPT). However, its derivatives, including oxine benzoates, can exhibit significant fluorescence. This property is particularly valuable in the development of fluorescent chemosensors for metal ions. The chelation of a metal ion with the oxine moiety restricts the ESIPT process and enhances fluorescence emission. The emission wavelength and quantum yield are sensitive to the substituents on both the quinoline and benzoate rings, as well as the solvent polarity. For example, 8-hydroxyquinoline benzoates show a prominent fluorescence enhancement in the presence of transition metal ions like Hg²⁺ and Cu²⁺.[4]

Table 2: Fluorescence Emission Data for Oxine Derivatives

| Compound | Excitation λ (nm) | Emission λ (nm) | Solvent | Observations | Reference |

| 8-Hydroxyquinoline | 290 | ~340 (monomer), ~420 (dimer) | Various | Dual fluorescence | |

| 8-Hydroxyquinoline Benzoate Derivatives | 300 | ~460 | Acetonitrile | Fluorescence enhancement with Hg²⁺ | [4] |

| (8-hydroxyquinolin-5-yl)methyl benzoate complex with Zn²⁺ | 317 | Not Specified | Not Specified | Fluorescence quenching | [3] |

| (8-hydroxyquinolin-5-yl)methyl 4-methoxybenzoate complex with Zn²⁺ | 316 | Not Specified | Not Specified | Fluorescence quenching | [3] |

| (8-hydroxyquinolin-5-yl)methyl 4-(trifluoromethyl)benzoate complex with Zn²⁺ | 318 | Not Specified | Not Specified | Fluorescence quenching | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for the structural elucidation of this compound and its derivatives. The chemical shifts of the aromatic protons and carbons provide insights into the electronic environment of the quinoline and benzoate rings.

For a derivative, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, the proton NMR spectrum shows characteristic doublets for the H-3 and H-4 protons of the 2(1H)-pyridone ring at 6.55 and 7.98 ppm, respectively. The benzene ring protons appear as doublets of doublets between 7.23 and 7.63 ppm. The protons of the chlorobenzoate moiety are observed at 7.68 ppm (meta) and 8.16 ppm (ortho).[5]

Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for an this compound Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Reference |

| H-3 (pyridone) | 6.55 | d | [5] |

| H-4 (pyridone) | 7.98 | d | [5] |

| H-5, H-6, H-7 | 7.23 - 7.63 | dd | [5] |

| Hm (benzoate) | 7.68 | d | [5] |

| Ho (benzoate) | 8.16 | d | [5] |

| NH | 11.87 | br s | [5] |

Table 4: Representative ¹³C NMR Chemical Shifts (δ, ppm) for an this compound Derivative

| Carbon | Chemical Shift (ppm) | Reference |

| C-2 (pyridone) | 162.0 | [5] |

| C=O (ester) | 164.1 | [5] |

| Aromatic Carbons | 120.8 - 140.2 | [5] |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and its derivatives. The key vibrational bands include the C=O stretching of the ester group, C-O stretching, and the aromatic C=C and C-H stretching vibrations.

For 8-Hydroxy Quinoline Nitrobenzoate, a strong carbonyl (C=O) stretching vibration is observed at 1716 cm⁻¹.[1] The aromatic C-H stretching appears around 3076 cm⁻¹.[1] The C=N ring stretching vibration of the quinoline moiety is assigned to a peak at 1601 cm⁻¹.[1]

Table 5: Key IR Absorption Bands for an this compound Derivative

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| O-H Stretch | 3385 | [1] |

| Aromatic C-H Stretch | 3076 | [1] |

| C=O Stretch (Ester) | 1716 | [1] |

| C=N Stretch (Quinoline) | 1601 | [1] |

| COO⁻ Antisymmetric Stretch | 1534 | [1] |

| COO⁻ Symmetric Stretch | 1375 | [1] |

| C-O Deformation | 875 | [1] |

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of this compound derivatives involves the Steglich esterification of a hydroxyl-functionalized 8-hydroxyquinoline with a substituted benzoic acid.

Materials:

-

5-hydroxymethyl-8-hydroxyquinoline

-

Benzoic acid (or a substituted derivative)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 5-hydroxymethyl-8-hydroxyquinoline (1 equivalent), the desired benzoic acid (1.1 equivalents), and DMAP (0.1 equivalents) in anhydrous CH₂Cl₂ under an inert atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.2 equivalents) in CH₂Cl₂ dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product by NMR, IR, and mass spectrometry.[3]

Spectroscopic Analysis Protocols

UV-Vis Spectroscopy:

-

Prepare a stock solution of the this compound derivative in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or chloroform) at a concentration of approximately 1 mM.[6]

-

From the stock solution, prepare a series of dilutions in the desired concentration range (e.g., 1-20 µM).

-

Use a quartz cuvette with a 1 cm path length.

-

Record the UV-Vis spectrum from 200 to 600 nm against a solvent blank.

-

Identify the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy:

-

Prepare dilute solutions (e.g., 1-10 µM) of the sample in a fluorescence-grade solvent.

-

Use a quartz cuvette.

-

Set the excitation wavelength, typically at or near the λmax determined from the UV-Vis spectrum.

-

Record the emission spectrum over a suitable wavelength range, ensuring to scan well beyond the excitation wavelength.

-

For metal ion sensing experiments, titrate the sample solution with a stock solution of the metal ion and record the fluorescence spectrum after each addition.[4]

NMR Spectroscopy:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

FTIR Spectroscopy:

-

For solid samples, the KBr pellet method is commonly used. Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle.[7]

-

Press the mixture into a thin, transparent pellet using a hydraulic press.[7]

-

Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR)-FTIR can be used. Place a small amount of the sample directly onto the ATR crystal and apply pressure to ensure good contact.[7]

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Visualizations

Logical Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and spectroscopic characterization of this compound derivatives.

Mechanism of Action as a Fluorescent Chemosensor

Caption: Chelation of a metal ion by this compound enhances its fluorescence.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant potential in various scientific fields. A thorough understanding of their spectroscopic properties is paramount for their application in drug development and as chemosensors. This guide has provided a detailed overview of the UV-Vis, fluorescence, NMR, and IR characteristics of these compounds, along with standardized experimental protocols for their synthesis and analysis. The tabulated data and workflow diagrams are intended to serve as a valuable resource for researchers, facilitating further exploration and innovation in this exciting area of chemical science.

References

The Art of Chelation: An In-Depth Technical Guide to the Properties of 8-Hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyquinoline (8-HQ) is a versatile heterocyclic compound renowned for its potent metal-chelating properties. This technical guide provides a comprehensive overview of the fundamental principles governing its chelating activity, quantitative binding data, detailed experimental protocols for characterization, and the biological implications of its metal-binding capabilities. Through a combination of tabulated data, step-by-step methodologies, and visual diagrams of relevant pathways, this document serves as an essential resource for researchers and professionals engaged in the fields of medicinal chemistry, analytical science, and drug development.

Core Principles of 8-Hydroxyquinoline Chelation

8-Hydroxyquinoline is a monoprotic, bidentate chelating agent, meaning it can donate two electron pairs to a single metal ion to form a stable ring structure.[1] The key to its chelating ability lies in the proximity of the hydroxyl group (-OH) at the 8-position and the nitrogen atom within the quinoline ring.[2] Upon deprotonation of the hydroxyl group, the resulting phenolate oxygen and the pyridine nitrogen act as two donor atoms, readily forming coordinate bonds with a wide array of divalent and trivalent metal ions.[2][3] This process results in the formation of stable, often colored, and frequently fluorescent metal complexes.[4] The stoichiometry of these complexes is typically 1:2 (metal:ligand), although other ratios can occur depending on the metal ion's coordination number.[3]

The chelation process significantly alters the physicochemical properties of both the 8-HQ molecule and the metal ion. For instance, the formation of a rigid complex structure often leads to a dramatic enhancement of fluorescence, a phenomenon that is exploited in the development of fluorescent chemosensors for metal ion detection.[5] Furthermore, the lipophilicity of the resulting metal complex is often increased, facilitating its transport across biological membranes, a critical aspect of its therapeutic applications.

Quantitative Data on Metal Ion Chelation

The stability of the metal complexes formed by 8-hydroxyquinoline is a crucial parameter in understanding its efficacy in various applications. The stability constant (log K) provides a quantitative measure of the strength of the interaction between 8-HQ and a metal ion. The following tables summarize the stability constants for 8-hydroxyquinoline and one of its prominent derivatives, Clioquinol, with various metal ions.

Table 1: Stability Constants (log K) of 8-Hydroxyquinoline with Various Metal Ions

| Metal Ion | log K1 | log K2 | Overall log β2 | Conditions |

| Cu²⁺ | 13.3 | 12.3 | 25.6 | 50% v/v aqueous dioxan, 20°C |

| Zn²⁺ | 9.8 | 8.7 | 18.5 | 50% v/v aqueous dioxan, 20°C |

| Ni²⁺ | 11.5 | 10.1 | 21.6 | 50% v/v aqueous dioxan, 20°C |

| Co²⁺ | 10.7 | 9.5 | 20.2 | 50% v/v aqueous dioxan, 20°C |

| Fe³⁺ | 12.3 | 11.5 | 23.8 | 50% v/v aqueous dioxan, 20°C |

| Al³⁺ | 10.0 | 9.0 | 19.0 | 50% v/v aqueous dioxan, 20°C |

| Mg²⁺ | 6.7 | - | - | 50% v/v aqueous dioxan, 20°C |

Data compiled from various sources, including Irving and Rossotti (1954).

Table 2: Stability Constants (log K) of Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) with Select Metal Ions

| Metal Ion | log K1 | log K2 | Overall log β2 | Conditions |

| Cu²⁺ | 9.9 | 8.9 | 18.8 | 50% v/v aqueous dioxan |

| Zn²⁺ | 8.5 | 7.6 | 16.1 | 50% v/v aqueous dioxan |

| Fe³⁺ | 9.7 | - | - | 50% v/v aqueous dioxan |

Note: Data for Clioquinol is less abundant in the literature compared to the parent 8-hydroxyquinoline.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the chelating properties of 8-hydroxyquinoline.

UV-Vis Spectrophotometry for Stoichiometry and Stability Constant Determination

UV-Vis spectroscopy is a fundamental technique to study the formation of metal complexes and to determine their stoichiometry using Job's plot of continuous variation.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Stock solution of 8-hydroxyquinoline (e.g., 1 mM in a suitable solvent like ethanol or DMSO)

-

Stock solution of the metal salt (e.g., 1 mM in water or a compatible buffer)

-

Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH

Protocol (Job's Plot):

-

Prepare a series of solutions with a constant total molar concentration of 8-HQ and the metal ion, but with varying mole fractions of each component. For example, prepare solutions where the mole fraction of the metal ion ranges from 0 to 1 in increments of 0.1.

-

For each solution, mix the appropriate volumes of the 8-HQ and metal ion stock solutions and dilute to the final volume with the buffer.

-

Incubate the solutions for a sufficient time to allow for complex formation to reach equilibrium.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex. This λmax is typically determined by scanning the spectrum of a solution containing a mixture of 8-HQ and the metal ion.

-

Plot the absorbance as a function of the mole fraction of the metal ion.

-

The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For a 1:2 metal-to-ligand ratio, the peak will be at a mole fraction of approximately 0.33 for the metal.

Fluorescence Spectroscopy for Binding Affinity

Fluorescence spectroscopy is a highly sensitive method to study the binding of metal ions to 8-hydroxyquinoline, often observing an enhancement of fluorescence upon complexation.

Materials:

-

Fluorometer

-

Quartz cuvettes

-

Stock solution of 8-hydroxyquinoline

-

Stock solution of the metal salt

-

Buffer solution

Protocol (Fluorescence Titration):

-

Prepare a solution of 8-hydroxyquinoline at a fixed concentration in the buffer.

-

Record the fluorescence emission spectrum of the 8-HQ solution by exciting at its absorption maximum.

-

Incrementally add small aliquots of the metal ion stock solution to the 8-HQ solution.

-

After each addition, mix thoroughly and allow the solution to equilibrate before recording the fluorescence emission spectrum.

-

Plot the change in fluorescence intensity at the emission maximum of the complex as a function of the metal ion concentration.

-

The binding constant (Kd) can be determined by fitting the resulting binding curve to an appropriate binding model (e.g., one-site binding).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).

Materials:

-

Isothermal Titration Calorimeter

-

Solution of 8-hydroxyquinoline in a degassed buffer

-

Solution of the metal salt in the same degassed buffer

Protocol:

-

Thoroughly degas both the 8-HQ and metal salt solutions to prevent bubble formation during the experiment.

-

Fill the sample cell of the calorimeter with the 8-HQ solution (e.g., 10-50 µM).

-

Fill the injection syringe with the metal salt solution (e.g., 100-500 µM).

-

Perform a series of small, sequential injections of the metal salt solution into the 8-HQ solution while monitoring the heat released or absorbed.

-

The raw data will show a series of heat spikes corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of metal to 8-HQ.

-

Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters (Ka, ΔH, and n).

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity of 8-hydroxyquinoline and its metal complexes.

Materials:

-

96-well cell culture plates

-

Mammalian cell line (e.g., cancer cell line or neuronal cell line)

-

Cell culture medium

-

8-Hydroxyquinoline or its metal complex dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 8-HQ compound or its metal complex for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control cells.

Visualizing Mechanisms and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the chelating properties and biological activities of 8-hydroxyquinoline.

Chelation Mechanism of 8-Hydroxyquinoline

Experimental Workflow for UV-Vis Spectrophotometry (Job's Plot)

Apoptosis Signaling Pathway Induced by 8-Hydroxyquinoline-Metal Complexes

Biological Significance and Therapeutic Applications

The ability of 8-hydroxyquinoline and its derivatives to chelate essential metal ions is central to their diverse biological activities.[6] By sequestering metal ions that are crucial for the function of various enzymes and proteins, 8-HQ can modulate numerous cellular processes.[6]

-

Anticancer Activity: Many cancer cells have an altered metal ion homeostasis. 8-HQ and its metal complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and activation of caspase cascades.[7][8]

-

Neuroprotective Effects: In neurodegenerative diseases such as Alzheimer's and Parkinson's, dysregulation of metal ions like copper, zinc, and iron is implicated in protein aggregation and oxidative stress. 8-HQ derivatives, such as Clioquinol, can chelate these excess metal ions, thereby reducing their neurotoxic effects.[2]

-

Antimicrobial and Antiviral Activity: The chelation of metal ions essential for microbial growth and enzymatic activity underlies the antimicrobial properties of 8-hydroxyquinoline.[3] Similarly, it can interfere with viral replication by targeting metal-dependent viral enzymes.[6]

-

Anti-inflammatory Effects: 8-Hydroxyquinoline can modulate inflammatory pathways, in part by affecting the activity of metal-dependent enzymes involved in the inflammatory response.

Conclusion

8-Hydroxyquinoline remains a molecule of significant interest in both fundamental and applied sciences. Its well-defined chelating properties, coupled with a broad spectrum of biological activities, make it a valuable scaffold for the development of novel therapeutics, chemosensors, and analytical reagents. This technical guide has provided a foundational understanding of its chelation chemistry, supported by quantitative data and practical experimental protocols. The continued exploration of 8-hydroxyquinoline and its derivatives holds great promise for advancements in medicine and technology.

References

- 1. NF-κB Signaling Activation Induced by Chloroquine Requires Autophagosome, p62 Protein, and c-Jun N-terminal Kinase (JNK) Signaling and Promotes Tumor Cell Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 4. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ir.cnu.edu.tw [ir.cnu.edu.tw]

Oxine Benzoate: A Comprehensive Toxicological Profile and Safety Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxine benzoate, the benzoate salt of 8-hydroxyquinoline, is a compound that has been utilized for its antiseptic and fungicidal properties. However, significant toxicological concerns, particularly regarding its carcinogenicity, have curtailed its use in applications involving direct human contact or consumption. This technical guide provides an in-depth overview of the toxicological profile and safety data for this compound, drawing from available scientific literature and regulatory information. The information is presented to aid researchers, scientists, and drug development professionals in understanding the potential hazards associated with this compound.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 8-Quinolinol benzoate |

| CAS Number | 7091-57-8 |

| Molecular Formula | C₁₆H₁₃NO₃ |

| Molecular Weight | 267.28 g/mol |

Toxicological Data Summary

The toxicological data for this compound itself is limited in publicly accessible literature. Much of the available information is extrapolated from studies on its components, 8-hydroxyquinoline and benzoic acid, or from studies on the benzoate salt directly. A significant historical finding is the withdrawal of the federal registration for the use of 8-hydroxyquinoline benzoate in food production in 1969 due to evidence of carcinogenicity in laboratory animals.[1]

| Endpoint | Species | Route | Result | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | 1200 mg/kg (for 8-hydroxyquinoline) | Santa Cruz Biotechnology |

| Carcinogenicity | Laboratory Animals | Oral/Intravaginal | Evidence of carcinogenicity | [1] |

Detailed Toxicological Assessment

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single dose of a substance.

-

Oral: The oral LD50 for 8-hydroxyquinoline in rats is reported to be 1200 mg/kg, indicating moderate acute toxicity if ingested.[1] Symptoms of acute toxicity may include anorexia and malaise.

-

Dermal: Pyridine derivatives, including quinolines, can cause local skin irritation, and absorption through the skin may lead to systemic effects similar to those seen with inhalation.[1]

-

Inhalation: Inhalation of dusts may cause respiratory tract irritation.[1]

-

Eye Irritation: The material is considered to be a potential eye irritant, with prolonged contact possibly causing inflammation.[1]

Subchronic and Chronic Toxicity

Repeated or long-term exposure to 8-hydroxyquinoline derivatives may lead to cumulative health effects.[1] Long-term exposure to high concentrations of dust could potentially affect lung function.[1]

Carcinogenicity

The most significant toxicological finding for this compound is its potential carcinogenicity. In 1969, the federal registration for the use of 8-hydroxyquinoline benzoate in food production was withdrawn because repeated doses of the compound were found to cause cancer in laboratory animals.[1] Studies on 8-hydroxyquinoline, a related compound, also found that intravaginal administration led to tumors in the bladder, brain, and uteri of rats and mice.

Genotoxicity

There is concern that 8-hydroxyquinoline and its derivatives may cause mutations, though a complete assessment of the genotoxic potential of this compound is not available in the reviewed literature.[1]

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound are not well-documented in the available resources.

Skin Sensitization

Repeated exposure to 8-hydroxyquinoline can lead to contact dermatitis, which is characterized by redness, swelling, and blistering.[1]

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not publicly available. However, toxicological testing generally follows standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). The following sections describe the general methodologies for key toxicological endpoints.

Acute Oral Toxicity (Following OECD Guideline 420, 423, or 425)

This study provides information on the health hazards likely to arise from a single oral exposure to a substance. Typically, rodents (rats are the preferred species) are administered the test substance in a single dose. The animals are then observed for a period of up to 14 days for signs of toxicity and mortality. The LD50 (median lethal dose) is then calculated.

Subchronic Oral Toxicity (Following OECD Guideline 408)

In a 90-day subchronic oral toxicity study, the test substance is administered daily to rodents at three or more dose levels for 90 days. Throughout the study, animals are observed for signs of toxicity. At the end of the study, detailed hematological, clinical chemistry, and histopathological examinations are conducted to determine the no-observed-adverse-effect level (NOAEL).

Chronic Toxicity/Carcinogenicity (Following OECD Guideline 452 or 453)

These long-term studies (typically 18-24 months in rodents) are designed to identify potential carcinogens and other chronic health effects. The test substance is administered daily in the diet or by gavage. Animals are monitored for their entire lifespan for the development of tumors and other pathological changes.

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

This in vitro test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). A positive result, indicated by a significant increase in the number of revertant colonies, suggests that the substance is mutagenic.

In Vitro Mammalian Chromosomal Aberration Test (Following OECD Guideline 473)

This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells. Cells are exposed to the test substance, and metaphase cells are examined for chromosomal aberrations.

Skin Sensitization: Local Lymph Node Assay (LLNA) (Following OECD Guideline 429)

The LLNA is a murine model used to assess the skin sensitization potential of a substance. The test substance is applied to the dorsum of the ears of mice for three consecutive days. The proliferation of lymphocytes in the draining auricular lymph nodes is then measured. A significant increase in lymphocyte proliferation indicates that the substance is a skin sensitizer.

Acute Eye Irritation/Corrosion (Following OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eye. A single dose of the test substance is applied to one eye of an albino rabbit, with the other eye serving as a control. The eyes are then examined for up to 21 days for signs of corneal opacity, iritis, and conjunctival redness and chemosis.

Visualizations

Experimental Workflows

Conclusion

The available toxicological data, although not exhaustive for this compound itself, strongly indicate significant safety concerns, primarily related to its carcinogenicity. The withdrawal of its use in food production underscores the potential risks associated with this compound. For researchers, scientists, and drug development professionals, it is crucial to handle this compound with appropriate safety precautions and to consider its toxicological profile when evaluating its potential applications. Further research to fully characterize the toxicological endpoints of this compound, including the mechanisms of its carcinogenicity, would be beneficial for a more complete risk assessment.

References

Methodological & Application

Application Notes: Oxine Benzoate as a Fluorescent Probe for Metal Ion Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxine benzoate, an ester derivative of 8-hydroxyquinoline (8-HQ), has emerged as a highly effective fluorescent chemosensor for the detection of various metal ions.[1] 8-hydroxyquinoline and its derivatives are well-established metal-chelating agents known for their applications in analytical chemistry and as bioactive molecules.[2][3] Unbound 8-hydroxyquinoline is weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen atom.[3][4] Upon chelation with a metal ion, this ESIPT process is inhibited, leading to a significant enhancement in fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF).[4][5] this compound and its analogs leverage this mechanism to act as sensitive "turn-on" fluorescent probes for a variety of metal ions, including transition metals like Hg²⁺, Cu²⁺, and Zn²⁺.[1][6]

Principle of Detection

The primary mechanism behind the function of this compound as a fluorescent probe is the suppression of non-radiative decay pathways upon metal ion binding. In its free form, the lone pair of electrons on the carbonyl oxygen of the benzoate group is in close proximity to the 8-hydroxyquinoline fluorophore. This arrangement promotes a radiationless transition from the nπ* state, rendering the molecule weakly fluorescent.

Upon introduction of a metal ion, a stable complex is formed through coordination with the quinoline nitrogen and the carbonyl oxygen. This chelation rigidifies the molecular structure and blocks the radiationless decay pathway. The result is a pronounced enhancement of the fluorescence emission, allowing for the sensitive detection of the target metal ion.[1]

Signaling Pathway

The signaling pathway of this compound upon metal ion detection can be visualized as a transition from a non-fluorescent "off" state to a highly fluorescent "on" state.

Caption: Signaling pathway of this compound as a fluorescent probe.

Quantitative Data Summary

The following table summarizes the photophysical and binding properties of this compound and its derivatives upon interaction with various metal ions in an acetonitrile solution.

| Metal Ion | Probe Derivative | Fluorescence Enhancement Factor | Binding Constant (K) (M⁻¹) | Quantum Yield (Φ) of Complex | Lifetime (τ) of Complex (ns) | Emission Max (λem) of Complex (nm) |

| Hg²⁺ | 8-hydroxyquinoline benzoate | >10³ | 2.04 x 10⁷ | 0.60 | 29.38 | 462 |

| Cu²⁺ | 8-hydroxyquinoline benzoate | 243 | 4.96 x 10⁶ | 0.14 | - | 462 |

| Pb²⁺ | 8-hydroxyquinoline benzoate | - | - | - | - | - |

| Zn²⁺ | 8-hydroxyquinoline benzoate | - | - | - | - | - |

| Cd²⁺ | 8-hydroxyquinoline benzoate | - | - | - | - | - |

| Ni²⁺ | 8-hydroxyquinoline benzoate | - | - | - | - | - |

Data sourced from Organic Letters, 2005, Vol. 7, No. 19.[1] The table presents data for a representative 8-hydroxyquinoline benzoate (specifically, derivative 3b in the source). Lifetimes that were too short to be measured are indicated with a dash.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

-

This compound Stock Solution (1 mM):

-

Dissolve the appropriate amount of this compound in a high-purity solvent such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO).

-

Ensure complete dissolution, using sonication if necessary.

-

Store the stock solution in a dark, airtight container at 4°C.

-

-

Metal Ion Stock Solutions (10 mM):

-

Prepare individual stock solutions for each metal ion to be tested (e.g., HgCl₂, CuCl₂, ZnCl₂).

-